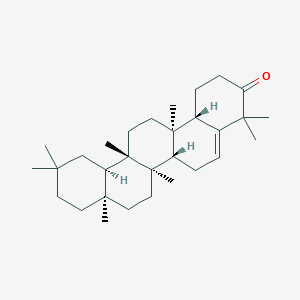

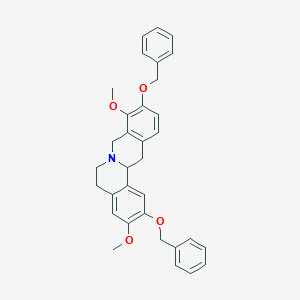

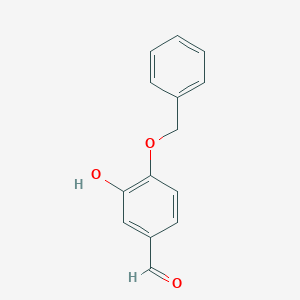

![molecular formula C21H27NO6 B024126 N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide CAS No. 7668-87-3](/img/structure/B24126.png)

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide

Übersicht

Beschreibung

The chemical compound "N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide" relates to a class of organic compounds known for their complex molecular structures and potential biological activities. While specific studies on this compound are scarce, related research on similar compounds offers insights into their synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions including chlorination, condensation, hydrolysis, and recrystallization to achieve high purity and yields. For instance, the synthesis of similar compounds has been achieved through various chemical reactions, ensuring the addition of functional groups at specific positions in the molecule to attain the desired structure and properties (Lan-xiang, 2011).

Molecular Structure Analysis

Molecular structure analysis of these compounds typically employs techniques such as NMR, LC-MS, and X-ray crystallography. These analytical methods help elucidate the compound's molecular geometry, bond lengths, angles, and overall conformation. For example, Sharma et al. (2018) detailed the molecular structure of a similar compound, highlighting its orthorhombic crystal system and specific intermolecular hydrogen bonds (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions and properties of these compounds can vary significantly based on their functional groups and molecular structure. Reactivity studies often focus on understanding how these compounds participate in chemical reactions, such as cyclization, and their potential as intermediates in synthesizing more complex molecules. Chikaoka et al. (2003) investigated the oxidative radical cyclization reactions of a related compound, demonstrating its utility in synthesizing novel molecular structures (Chikaoka et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthetic Applications :

- Chikaoka et al. (2003) demonstrated the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide in the synthesis of erythrinane derivatives, which are important in the synthesis of natural Erythrina alkaloids (Shiho Chikaoka et al., 2003).

- Niederstein and Peter (1989) explored the conversion of similar compounds to N-acylcatecholamines and isoquinolinediols, which have potential applications in medicinal chemistry (Y. Niederstein & M. G. Peter, 1989).

Pharmacological Research :

- Sharma et al. (2018) synthesized and analyzed N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a structural similarity, for its potential anticancer activity via molecular docking analysis (Gopal Sharma et al., 2018).

- Mohamed et al. (2006) prepared derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, which is structurally related to the compound , for their antimicrobial activity (S. M. Mohamed et al., 2006).

Materials Science and Chemistry :

- Olszewska et al. (2009) investigated derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, a compound with structural similarities, for their potential as pesticides (E. Olszewska et al., 2009).

- Adelakun et al. (2012) studied the laccase-mediated oxidation of 2,6-dimethoxyphenol, a structurally related compound, to create products with higher antioxidant capacity (O. E. Adelakun et al., 2012).

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO6/c1-24-16-7-6-14(10-17(16)25-2)8-9-22-20(23)13-15-11-18(26-3)21(28-5)19(12-15)27-4/h6-7,10-12H,8-9,13H2,1-5H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPUFQRNZGCKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C(=C2)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513350 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide | |

CAS RN |

7668-87-3 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

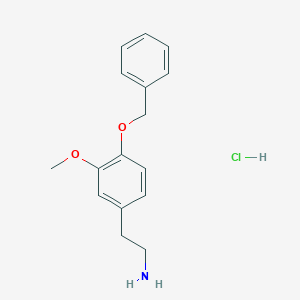

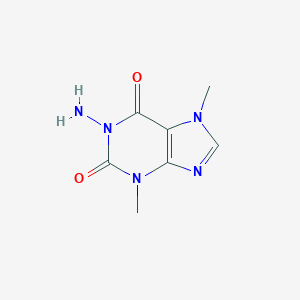

![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)

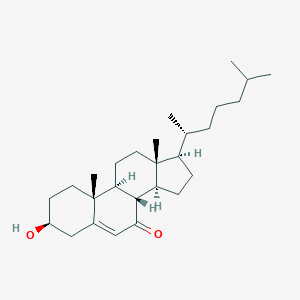

![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)